molecular formula C26H45NNaO7S B14076236 CID 171042874

CID 171042874

Cat. No.: B14076236
M. Wt: 541.7 g/mol
InChI Key: LHLYEKPSOJJBMK-NHBTVZSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 171042874 is a unique compound registered in the PubChem database, a critical resource for chemical and pharmacological research. Based on the evidence, this compound may belong to a class of bioactive compounds, such as triterpenoids (e.g., betulin derivatives) or cyclic peptides (e.g., oscillatoxin analogs), given the prominence of these groups in comparative studies . Further experimental characterization, such as spectroscopic analysis (e.g., GC-MS, NMR) or bioactivity assays, would be required to confirm its exact classification and applications.

Properties

Molecular Formula

C26H45NNaO7S

Molecular Weight

541.7 g/mol

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i10+1,11+1,27+1;

InChI Key

LHLYEKPSOJJBMK-NHBTVZSASA-N

Isomeric SMILES

C[C@H](CCC(=O)[15NH][13CH2][13CH2]S(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na]

Origin of Product

United States

Preparation Methods

The preparation methods for CID 171042874 involve various synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . This technique is essential for the identification and quantification of compounds in research and industrial settings. Additionally, patents and scientific literature provide detailed synthetic routes for specific derivatives and analogs of this compound .

Chemical Reactions Analysis

CID 171042874 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, the compound can be involved in reactions with peroxymonosulfuric acid, which is a strong oxidant . Another example is the reaction with carbonyldiimidazole, which is used for the coupling of amino acids for peptide synthesis . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 171042874 has a wide range of scientific research applications. It is used in chemistry for the synthesis of various derivatives and analogs. In biology, it is employed in studies involving the quantification of small molecules in body fluids using techniques like LC-MS/MS . In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of CID 171042874 involves its interaction with specific molecular targets and pathways. For example, tranexamic acid, a compound with a similar mechanism of action, competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites . Similarly, this compound may exert its effects through competitive inhibition of specific enzymes or receptors, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

The evidence highlights several compounds with structural or functional similarities to CID 171042874. Below is a comparative analysis based on available data:

Table 1: Key Features of this compound and Related Compounds

Compound (CID) Class Key Structural Features Biological Activity/Applications References
This compound Undefined* Hypothesized triterpenoid/cyclic peptide Potential substrate/inhibitor (inferred) N/A
Betulin (72326) Triterpenoid Lupane skeleton, hydroxyl groups Antiviral, anti-inflammatory
Betulinic Acid (64971) Triterpenoid Carboxylic acid derivative of betulin Anticancer, HIV-1 protease inhibition
3-O-Caffeoyl Betulin (10153267) Triterpenoid hybrid Betulin + caffeoyl moiety Enhanced solubility, antioxidant
Oscillatoxin D (101283546) Cyclic peptide Macrocyclic lactone, methylated side chain Cytotoxic, marine toxin
30-Methyl-Oscillatoxin D (185389) Cyclic peptide Methylated oscillatoxin analog Bioactivity under investigation

Note: this compound’s classification is inferred from structural analogs in the evidence. Direct data on its properties are absent in the provided materials.

Structural Comparison

  • Betulin Derivatives: These triterpenoids share a lupane skeleton, with modifications (e.g., hydroxylation, esterification) enhancing their bioactivity. For example, 3-O-caffeoyl betulin (CID 10153267) exhibits improved solubility compared to betulin (CID 72326) due to the caffeoyl group .
  • Oscillatoxins : Macrocyclic peptides with methylated or halogenated side chains, such as oscillatoxin D (CID 101283546), demonstrate cytotoxic effects via ion channel modulation .
  • This compound: If classified as a triterpenoid, it may share functional groups (e.g., hydroxyl, carboxyl) critical for interactions with enzymes or receptors. If a cyclic peptide, structural motifs like lactone rings could mediate bioactivity.

Functional and Pharmacological Insights

  • Enzyme Inhibition : Betulinic acid (CID 64971) inhibits HIV-1 protease and cancer cell proliferation , while ginkgolic acid (CID 5469634) and BSP (CID 5345) act as substrate competitors in bile acid transporters .
  • Toxicity and Therapeutic Windows : Oscillatoxins show potent cytotoxicity but require structural optimization to reduce off-target effects . Similar trade-offs may apply to this compound if it shares these properties.
  • Synergistic Effects : Hybrid molecules like 3-O-caffeoyl betulin (CID 10153267) demonstrate how functional group additions can enhance therapeutic utility .

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